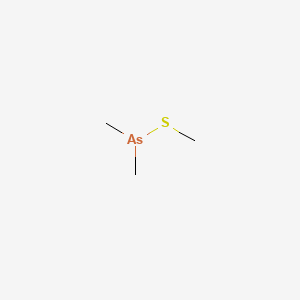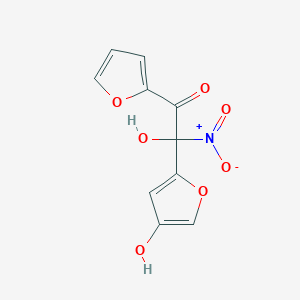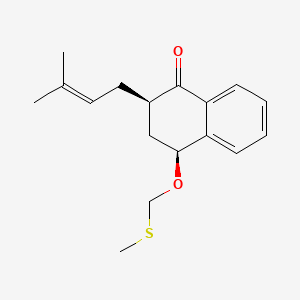
Catalponol methylthiomethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Catalponol methylthiomethyl ether is a natural product derived from specific plantsThe compound’s IUPAC name is (2R,4S)-2-(3-methylbut-2-enyl)-4-(methylsulfanylmethoxy)-3,4-dihydro-2H-naphthalen-1-one, and it has a molecular formula of C17H22O2S .
準備方法
Synthetic Routes and Reaction Conditions
Catalponol methylthiomethyl ether can be synthesized through the methylthiomethylation of carboxylic acids or phenols. One common method involves using dimethyl sulfoxide (DMSO) as both the solvent and the methylthiomethyl source. The reaction proceeds smoothly under traditional heating conditions, leading to the formation of the desired product in moderate to excellent yields .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The use of DMSO and carboxylic acids or phenols remains the primary approach, with optimizations for scalability and efficiency .
化学反応の分析
Types of Reactions
Catalponol methylthiomethyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The methylthiomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and methylthiomethyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Catalponol methylthiomethyl ether has a wide range of applications in scientific research:
作用機序
The mechanism of action of catalponol methylthiomethyl ether involves its interaction with specific molecular targets and pathways. The compound’s methylthiomethyl group can serve as an activating group for various biochemical reactions, including amidation and esterification. The formation of DMSO enolate plays a crucial role in its reactivity and effectiveness .
類似化合物との比較
Similar Compounds
- 2-Cyanoethyl methylthiomethyl ether
- Methylthiomethyl butyrate
- Methylthiomethyl hexanoate
- (Methylthiomethyl)triphenylphosphonium chloride
- Methylthiomethyl phenyl sulfone
- Acetic acid methylthiomethyl ester
- Methylthiomethyl p-tolyl sulfone
Uniqueness
Catalponol methylthiomethyl ether stands out due to its natural origin and specific structural features.
特性
分子式 |
C17H22O2S |
|---|---|
分子量 |
290.4 g/mol |
IUPAC名 |
(2R,4S)-2-(3-methylbut-2-enyl)-4-(methylsulfanylmethoxy)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C17H22O2S/c1-12(2)8-9-13-10-16(19-11-20-3)14-6-4-5-7-15(14)17(13)18/h4-8,13,16H,9-11H2,1-3H3/t13-,16+/m1/s1 |
InChIキー |
DSZNGOTWXBHXNT-CJNGLKHVSA-N |
異性体SMILES |
CC(=CC[C@@H]1C[C@@H](C2=CC=CC=C2C1=O)OCSC)C |
正規SMILES |
CC(=CCC1CC(C2=CC=CC=C2C1=O)OCSC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


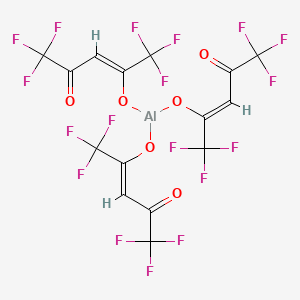
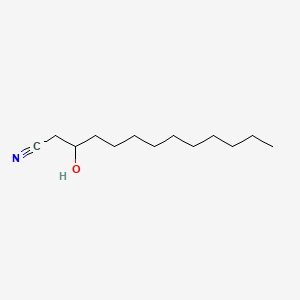
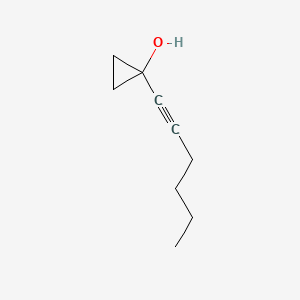
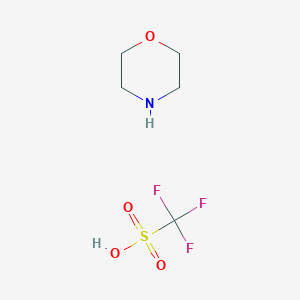
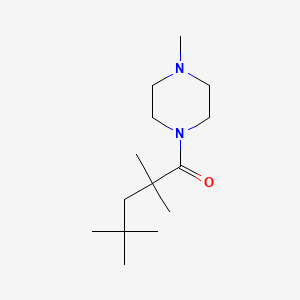
![2,2-Bis[4-(2-acryloxyethoxy)phenyl]propane](/img/structure/B13830306.png)
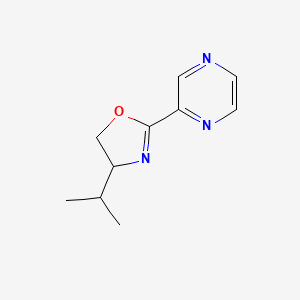
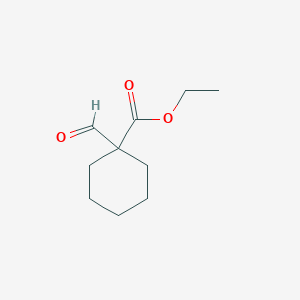
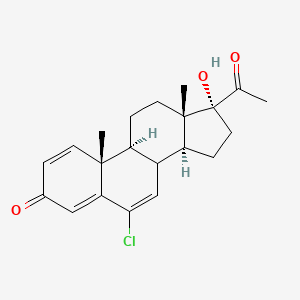
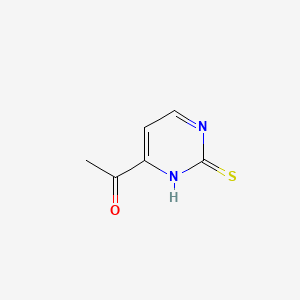
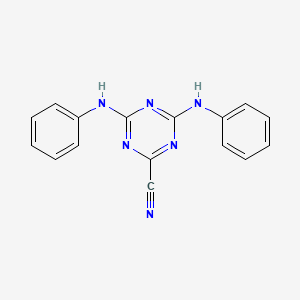
![[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)piperidin-2-yl] hydrogen sulfate](/img/structure/B13830357.png)
